Methyl 2-[(fluorosulfonyl)methyl]benzoate
Overview
Description
Methyl 2-[(fluorosulfonyl)methyl]benzoate: is an organic compound with the molecular formula C9H9FO4S It is a derivative of benzoic acid, where the benzoate group is substituted with a fluorosulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(fluorosulfonyl)methyl]benzoate typically involves the esterification of 2-[(fluorosulfonyl)methyl]benzoic acid with methanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by recrystallization or distillation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(fluorosulfonyl)methyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different sulfonyl derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: Oxidation of the methyl group can yield carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products:
Substitution Reactions: Various sulfonyl derivatives depending on the nucleophile used.
Reduction Reactions: Sulfonyl hydride.
Oxidation Reactions: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 2-[(fluorosulfonyl)methyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme inhibition and protein modification due to its reactive fluorosulfonyl group.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(fluorosulfonyl)methyl]benzoate involves the reactivity of the fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Methyl 2-(fluorosulfonyl)benzoate
- Methyl 2-(chlorosulfonyl)benzoate
- Methyl 2-(bromosulfonyl)benzoate
Comparison: Methyl 2-[(fluorosulfonyl)methyl]benzoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and stability compared to its chloro- and bromo- counterparts. The fluorine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. Additionally, the fluorosulfonyl group is more resistant to hydrolysis, providing greater stability under various conditions .
Properties
IUPAC Name |
methyl 2-(fluorosulfonylmethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c1-14-9(11)8-5-3-2-4-7(8)6-15(10,12)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOANAOVRLNZBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CS(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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